2-Methylcyclopentan-1-amine

Description

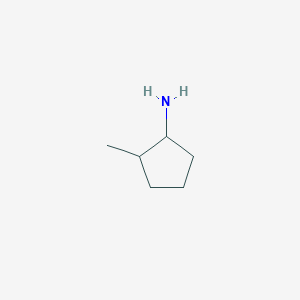

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328377 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41223-14-7 | |

| Record name | 2-Methylcyclopentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylcyclopentan 1 Amine

Stereoselective Synthesis Approaches

The synthesis of 2-Methylcyclopentan-1-amine presents a significant stereochemical challenge, as the molecule possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Controlling both the relative (cis/trans) and absolute stereochemistry is paramount for producing enantiomerically pure compounds. Modern synthetic strategies have increasingly moved away from classical resolutions toward more efficient asymmetric methods.

Enantioselective and Diastereoselective Routes

Enantioselective and diastereoselective syntheses are designed to selectively produce a single desired stereoisomer from a prochiral starting material. For this compound, the logical precursor is 2-methylcyclopentanone (B130040). The primary transformation is the reductive amination of this ketone.

Achieving stereocontrol in this reaction can be accomplished through several means:

Substrate-controlled diastereoselection: While possible, achieving high diastereoselectivity often requires modification of the substrate, which may not be ideal.

Auxiliary-controlled synthesis: A chiral auxiliary can be attached to the amine or ketone to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary.

Catalyst-controlled synthesis: This is the most modern and efficient approach, where a small amount of a chiral catalyst (metal-based, organocatalyst, or enzyme) directs the formation of the desired stereoisomer.

A notable strategy involves the palladium-catalyzed Mizoroki–Heck reaction, which has been successfully used to create quaternary all-carbon spirocenters with high stereocontrol in related cyclic systems. nih.govdiva-portal.org This highlights the power of transition metal catalysis in controlling complex stereochemical outcomes during the formation of cyclic structures.

Biocatalytic Strategies for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions in aqueous media, exhibit high chemo-, regio-, and enantioselectivity, and can be engineered to suit specific industrial applications. matthey.com

The direct conversion of a ketone to a chiral amine via reductive amination is a highly attractive process. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of an imine intermediate, formed in situ from a ketone and an amine donor. nih.govresearchgate.net

For the synthesis of this compound, the process would involve the reaction of 2-methylcyclopentanone with an amine source, typically ammonia (B1221849), catalyzed by a stereoselective IRED or RedAm. researchgate.net The versatility of these enzymes has been demonstrated on a wide range of substrates, including cyclic ketones. nih.gov The development of multi-enzyme cascades, where one enzyme produces a substrate for the next, further enhances synthetic efficiency by eliminating the need to isolate intermediates. nih.govresearchgate.net

Amine dehydrogenases (AmDHs) represent a particularly efficient class of enzymes for the synthesis of α-chiral amines. nih.govsemanticscholar.org A key advantage of AmDHs is their ability to utilize ammonium formate or other simple ammonia sources as both the nitrogen donor and the source of reducing equivalents (via a coupled formate dehydrogenase for cofactor recycling), with inorganic carbonate as the only byproduct. nih.govresearchgate.net This results in a highly atom-efficient process.

While wild-type AmDHs may have limited activity or selectivity for a specific non-natural substrate like 2-methylcyclopentanone, protein engineering has become an indispensable tool for tailoring these enzymes. researchgate.net Through techniques like directed evolution and structure-guided rational design, scientists can:

Expand Substrate Scope: Introduce mutations in the enzyme's active site to better accommodate sterically demanding molecules. matthey.com

Enhance Stereoselectivity: Fine-tune active site residues to improve the enantiomeric excess (ee) of the product, often achieving >99% ee. nih.govsemanticscholar.org

Improve Stability and Activity: Engineer the enzyme to withstand industrial process conditions and increase its turnover number for higher productivity. researchgate.netdovepress.com

The table below summarizes the characteristics of representative AmDHs that could be engineered for the target synthesis.

| Enzyme Type | Typical Substrate Class | Key Advantages | Potential for Engineering |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Aliphatic & Aromatic Ketones/Aldehydes | Uses ammonia directly; high atom economy; operates in aqueous buffer. matthey.comnih.gov | High potential to tune selectivity and activity for specific cyclic ketones. researchgate.netdovepress.com |

| Imine Reductase (IRED/RedAm) | Wide range of ketones, including cyclic ketones. | Broad substrate scope; can produce secondary and tertiary amines. nih.govresearchgate.net | Well-established engineering protocols for improving performance. nih.gov |

| Transaminase (TA) | Prochiral ketones. | Excellent stereoselectivity; extensive libraries of engineered variants exist. dovepress.comsemanticscholar.org | Limited by reaction equilibrium, often requiring amine donor in large excess. |

Asymmetric Organocatalytic Reactions in Precursor Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, provides a powerful method for synthesizing chiral precursors. nih.gov Instead of directly aminating 2-methylcyclopentanone, an alternative strategy is to construct the chiral cyclopentane (B165970) ring first, with functional groups that can be later converted to the amine.

A prominent example is the asymmetric Michael addition reaction. mdpi.com In a hypothetical route, an organocatalyst could mediate the conjugate addition of a methyl group equivalent to cyclopentenone. The resulting chiral enolate can then be trapped to install a group that can be converted to an amine, such as a nitro group. This approach establishes the stereocenters early in the synthesis, which are then carried through subsequent transformations. The primary amine moiety of a catalyst, such as one based on diphenylethylenediamine (DPEN), can react with a ketone to form a chiral enamine, which then undergoes a highly stereoselective 1,4-addition to a nitroalkene, setting up the key C-C bond and stereocenters. mdpi.com

Continuous Flow Synthesis Techniques

The transition from traditional batch manufacturing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.aumit.edu In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. flinders.edu.au

For a multi-step synthesis, such as the production of this compound, continuous flow enables the integration of reaction, work-up, and purification into a single, seamless operation. mit.eduresearchgate.net A successful multi-step continuous process was developed for a structurally related compound, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, demonstrating the feasibility of this approach. researchgate.net

A hypothetical continuous flow process for this compound could involve:

Reductive Amination Reactor: Pumping a stream of 2-methylcyclopentanone and the amine source through a packed-bed reactor containing an immobilized biocatalyst (like an AmDH or IRED) or a heterogeneous chemical catalyst. nih.govresearchgate.net

In-line Extraction and Separation: The product stream flows directly into a module for liquid-liquid extraction to remove impurities or byproducts.

Purification: Final purification could be achieved through continuous distillation or chromatography, yielding the final product with high purity.

The table below outlines the key benefits of this approach compared to conventional batch processing.

| Feature | Batch Processing | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Superior heat transfer due to high surface-area-to-volume ratio of small reactors. flinders.edu.au |

| Safety | Large volumes of hazardous materials are processed at once. | Small reaction volumes at any given time minimize risk. researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over temperature, pressure, and residence time. flinders.edu.au |

| Scalability | Scaling up often requires significant redevelopment. | Scalability is achieved by running the system for longer periods or in parallel ("numbering-up"). |

| Footprint | Requires large reactors and significant manufacturing space. | Compact reactor systems lead to a significant reduction in manufacturing space and utilities. researchgate.net |

By integrating advanced biocatalysts with efficient continuous flow platforms, the synthesis of specific stereoisomers of this compound can be achieved with high selectivity, safety, and economic viability. scispace.com

Stereochemical Investigations of 2 Methylcyclopentan 1 Amine Derivatives

Analysis of Stereoisomeric Forms and Conformational Preferences

2-Methylcyclopentan-1-amine can exist as four distinct stereoisomers, comprising two pairs of enantiomers. These are classified as cis and trans diastereomers based on the relative orientation of the methyl and amino groups on the cyclopentane (B165970) ring.

cis-2-Methylcyclopentan-1-amine: In this diastereomer, the methyl and amino groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-methylcyclopentan-1-amine and (1S,2R)-2-methylcyclopentan-1-amine.

trans-2-Methylcyclopentan-1-amine: In this diastereomer, the methyl and amino groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentan-1-amine and (1S,2S)-2-methylcyclopentan-1-amine.

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair . In substituted cyclopentanes, the substituents can occupy either axial or equatorial positions, and the relative stability of these conformers is influenced by steric interactions.

In the case of this compound, the trans isomer is generally considered to be more stable than the cis isomer. This is because in the trans configuration, both the methyl and amino groups can occupy pseudo-equatorial positions in the most stable conformations, thus minimizing steric hindrance. In the cis isomer, one of the substituents is forced into a higher-energy pseudo-axial position, leading to greater steric strain.

This table presents theoretical conformational energy data for a model compound, cis- and trans-1,2-dimethylcyclopentane, to illustrate the energy differences between diastereomers and conformers. The principles are analogous to this compound.

Table 1: Calculated Relative Conformational Energies of a Model Substituted Cyclopentane

| Isomer | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| trans-1,2-dimethylcyclopentane | di-pseudo-equatorial | 0.00 | Most stable conformer with both methyl groups in low-energy positions. |

| trans-1,2-dimethylcyclopentane | di-pseudo-axial | ~2.5 | Less stable conformer due to significant steric interactions. |

| cis-1,2-dimethylcyclopentane | pseudo-axial/pseudo-equatorial | ~1.8 | Higher in energy than the most stable trans conformer due to one axial substituent. |

Strategies for Enantiomer and Diastereomer Separation in Research Contexts

The separation of the stereoisomers of this compound is crucial for studying their individual properties and for their application in stereoselective synthesis. Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of chiral resolving agents or chiral chromatography.

Diastereomeric Salt Formation: A common and effective method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. For this compound, a racemic mixture can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of two diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The resolved amine enantiomers can then be recovered by treating the separated salts with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. The CSP creates a chiral environment where the two enantiomers of this compound interact differently, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.

The following table provides illustrative data for the chiral HPLC separation of a related chiral amine, demonstrating the principles of this technique. Specific data for this compound is not widely published.

Table 2: Illustrative Chiral HPLC Separation of a Racemic Amine

| Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose-based CSP | Hexane/Isopropanol (90:10) | 8.5 min | 10.2 min | 2.1 |

| Amylose-based CSP | Hexane/Ethanol (85:15) | 12.1 min | 14.5 min | 1.8 |

Diastereomers, having different physical properties, can often be separated by conventional techniques such as fractional distillation, crystallization, or standard column chromatography.

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The specific stereochemistry of this compound derivatives has a profound influence on the outcome of chemical reactions in which they participate. This is particularly evident in stereoselective synthesis, where the chiral amine can act as a chiral auxiliary or a chiral ligand.

When a derivative of a single enantiomer of this compound is used as a starting material or a reagent, its defined three-dimensional structure can direct the formation of new stereocenters in a predictable manner. The steric bulk of the methyl and amino groups, and their relative orientation, can block certain reaction pathways while favoring others, leading to a high degree of diastereoselectivity.

For instance, in the alkylation of an enolate derived from a ketone that has been converted into a chiral imine with an enantiomerically pure this compound derivative, the approach of the electrophile will be sterically hindered on one face of the enolate, leading to the preferential formation of one diastereomer of the product.

This table presents hypothetical data from a diastereoselective alkylation reaction using a chiral amine auxiliary, illustrating the concept of stereochemical control. The data is representative of the principles involved.

Table 3: Diastereoselective Alkylation Using a Chiral Cyclopentylamine (B150401) Auxiliary

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|

| (1R,2R)-N-(Cyclohexylidene)-2-methylcyclopentan-1-amine | Methyl iodide | 95:5 | (R)-configuration at new stereocenter |

| (1R,2R)-N-(Cyclohexylidene)-2-methylcyclopentan-1-amine | Benzyl bromide | 92:8 | (R)-configuration at new stereocenter |

| (1S,2S)-N-(Cyclohexylidene)-2-methylcyclopentan-1-amine | Methyl iodide | 94:6 | (S)-configuration at new stereocenter |

Furthermore, derivatives of this compound can serve as chiral ligands for metal catalysts in asymmetric catalysis. The stereochemistry of the ligand coordinates to the metal center, creating a chiral environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Mechanistic and Kinetic Studies of Reactions Involving 2 Methylcyclopentan 1 Amine

Elucidation of Reaction Pathways for Amine Formation

The synthesis of 2-Methylcyclopentan-1-amine can be achieved through several synthetic routes, with reductive amination of 2-methylcyclopentanone (B130040) and catalytic hydrogenation of 2-methylcyclopentanone oxime being two prominent methods. Mechanistic studies of these pathways provide insight into the reaction intermediates, transition states, and factors influencing stereoselectivity.

One of the most common methods for the synthesis of this compound is the reductive amination of 2-methylcyclopentanone. This reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate, which is then reduced to the final amine. The mechanism can be influenced by the choice of reducing agent and reaction conditions.

The reaction commences with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-methylcyclopentanone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). This imine intermediate is then reduced to this compound. The stereochemical outcome of the reaction is determined during the reduction step. The approach of the reducing agent to the C=N double bond of the imine dictates the stereochemistry of the final product. The presence of the methyl group at the 2-position of the cyclopentane (B165970) ring introduces steric hindrance, which can influence the facial selectivity of the reduction, leading to a mixture of cis and trans diastereomers.

Recent advancements in biocatalysis have enabled the asymmetric reductive amination of ketones using imine reductases (IREDs) researchgate.net. These enzymes can exhibit high stereoselectivity, providing a pathway to specific stereoisomers of this compound. The mechanism of IRED-catalyzed reactions involves the binding of the ketone and an amine donor within the enzyme's active site, facilitating the formation of the imine, which is then stereoselectively reduced by a hydride source, typically from a cofactor like NADPH researchgate.net.

Another significant pathway for the formation of this compound is the catalytic hydrogenation of 2-methylcyclopentanone oxime . This method involves two main steps: the oximation of 2-methylcyclopentanone followed by the reduction of the resulting oxime. The oximation is typically achieved by reacting the ketone with hydroxylamine.

The subsequent hydrogenation of the oxime can be performed using various heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum-based catalysts. The mechanism of oxime hydrogenation is understood to proceed via the adsorption of the C=N bond onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The choice of catalyst can significantly impact the reaction pathway and selectivity. For instance, palladium catalysts are known to facilitate the hydrogenolysis of the N-O bond, leading to the formation of the primary amine. In contrast, platinum catalysts may favor the reduction of the C=N bond to form an intermediate hydroxylamine, which is then further reduced to the amine.

| Reaction Pathway | Key Intermediates | Stereochemical Control | Catalyst/Reagent Examples |

| Reductive Amination | Hemiaminal, Imine/Enamine | Facial selectivity of hydride attack on the imine | NaBH3CN, H2/Pd, Imine Reductases (IREDs) |

| Oxime Hydrogenation | Oxime, Hydroxylamine | Adsorption geometry on catalyst surface | H2/Pd-C, H2/PtO2, Raney Nickel |

Mechanistic Probes of Cyclopentane Ring Reactivity

While the primary reactivity of this compound is centered around its amine functionality, the cyclopentane ring itself can participate in certain reactions, although it is generally less reactive than the amine group. Studies on the reactivity of the cyclopentane ring in this molecule are not extensively documented, but inferences can be drawn from the broader field of cycloalkane chemistry.

The carbon-carbon bonds of the cyclopentane ring are generally stable. However, under forcing conditions, such as high temperatures and pressures in the presence of certain metal catalysts, ring-opening reactions can occur. Mechanistic studies on the hydrogenolysis of methylcyclopentane (B18539) over iridium catalysts, for example, have proposed various mechanisms including dicarbene, multiplet, and metallocyclobutane pathways researchgate.net. These studies indicate that the cleavage of C-C bonds can occur at different positions on the ring, influenced by the catalyst and reaction conditions researchgate.net. It is conceivable that the presence of the amine and methyl substituents on the this compound ring would influence the regioselectivity of such ring-opening reactions due to steric and electronic effects.

The conformational flexibility of the cyclopentane ring in this compound can also play a role in its reactivity. The ring exists in various envelope and twist conformations that are in rapid equilibrium. The specific conformation adopted during a reaction can influence the accessibility of the reacting centers and the stereochemical outcome. For instance, in reactions involving the amine group as a directing group, the conformational preference of the cyclopentane ring could dictate the trajectory of an incoming reagent.

| Reaction Type | Potential Mechanistic Features | Influencing Factors |

| Ring-Opening (Hydrogenolysis) | Dicarbene, multiplet, or metallocyclobutane intermediates | Catalyst (e.g., Ir, Pt), Temperature, Pressure |

| Conformational Effects | Equilibrium between envelope and twist conformations | Steric and electronic effects of substituents |

Catalytic Reaction Mechanisms Involving Amine Functionalities

The amine functionality of this compound is a key feature that allows it to participate in a variety of catalytic processes, most notably in asymmetric synthesis where chiral amines are employed as catalysts or ligands. Chiral amines can form chiral complexes with metal catalysts or act as organocatalysts themselves.

When used as a chiral ligand in transition metal catalysis, the nitrogen atom of this compound can coordinate to a metal center. The stereochemistry of the amine ligand creates a chiral environment around the metal, which can induce enantioselectivity in reactions such as hydrogenations, allylic alkylations, and conjugate additions. The mechanism of such catalytic cycles typically involves the coordination of the reactants to the chiral metal complex, followed by the key bond-forming step within the chiral environment, and finally, the release of the product and regeneration of the catalyst. The specific diastereomer of this compound (e.g., (1R,2R) or (1S,2R)) will determine the absolute configuration of the product.

As a chiral auxiliary , this compound can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For example, it can be condensed with a ketone or aldehyde to form a chiral imine or enamine. This chiral intermediate then undergoes a diastereoselective reaction, after which the auxiliary can be cleaved to yield the enantiomerically enriched product. The mechanism of stereocontrol relies on the chiral auxiliary sterically blocking one face of the reactive intermediate, thereby directing the attack of the reagent to the opposite face.

In the context of organocatalysis , chiral primary amines can catalyze reactions through the formation of iminium ions or enamines. For instance, in the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, the amine catalyst can condense with the aldehyde to form a chiral iminium ion. This lowers the LUMO of the aldehyde, activating it towards nucleophilic attack. The stereochemistry of the amine catalyst dictates the facial selectivity of the nucleophilic addition.

| Catalytic Role | Mode of Action | Typical Reactions |

| Chiral Ligand | Formation of a chiral metal complex | Asymmetric hydrogenation, allylic alkylation |

| Chiral Auxiliary | Temporary incorporation to induce diastereoselectivity | Asymmetric alkylation, aldol (B89426) reactions |

| Organocatalyst | Formation of chiral iminium ion or enamine intermediates | Michael additions, aldol reactions |

Computational and Theoretical Chemistry of 2 Methylcyclopentan 1 Amine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation energies.

For 2-Methylcyclopentan-1-amine, a primary synthetic route is the reductive amination of 2-methylcyclopentanone (B130040). This reaction involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine. DFT calculations can model this entire process to determine the most plausible reaction pathway.

Reaction Pathway Analysis: Using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), computational chemists can model the Gibbs free energy profile of the reaction. The process begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-methylcyclopentanone, leading to a hemiaminal intermediate. This is followed by dehydration to form a cyclic imine (or its protonated iminium form). Finally, a hydride source reduces the imine to yield this compound.

DFT calculations are crucial for:

Identifying Intermediates and Transition States: Locating the structures of all transient species along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step. The hydride transfer to the imine is often the rate-determining step in reductive aminations. rsc.org DFT studies on similar systems have shown that the energy barrier for hydride transfer to the imine is lower than that for the reduction of the parent ketone, explaining the selectivity of reagents like sodium triacetoxyborohydride. semanticscholar.org

Evaluating Catalytic Effects: Modeling how acid catalysts facilitate the dehydration step or how a metal surface (in catalytic hydrogenation) mediates the reduction.

Interactive Data Table: Hypothetical DFT-Calculated Energy Profile for Reductive Amination

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (2-methylcyclopentanone + NH₃) | 0.0 |

| 2 | Hemiaminal Intermediate | -5.2 |

| 3 | Transition State 1 (Dehydration) | +15.8 |

| 4 | Imine Intermediate + H₂O | +4.1 |

| 5 | Transition State 2 (Hydride Transfer) | +20.5 |

| 6 | Products (this compound) | -12.3 |

Note: The data in this table is hypothetical and serves to illustrate the application of DFT in reaction mechanism analysis.

Molecular Modeling for Stereoselectivity Prediction

The synthesis of this compound, which contains two chiral centers (at C1 and C2), can result in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These constitute two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). Predicting and controlling the stereochemical outcome is a significant challenge in its synthesis.

Molecular modeling, particularly through the calculation of transition state energies, is a key tool for predicting stereoselectivity. The diastereomeric ratio of the products is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states leading to them.

Predicting the Cis/Trans Ratio: In the reduction of the imine intermediate, the hydride can attack from two different faces, leading to either the cis or the trans product.

Trans-attack: The hydride approaches from the opposite face relative to the methyl group.

Cis-attack: The hydride approaches from the same face as the methyl group.

Computational models can calculate the energies of the two transition states corresponding to these attacks. The transition state leading to the thermodynamically more stable product is typically lower in energy. Generally, the trans isomer, where the two substituents are on opposite sides of the ring, is expected to be more stable due to reduced steric strain. Molecular mechanics or DFT calculations can quantify this energy difference.

A computational study on a similar system involving the asymmetric addition to imines highlighted that well-defined, deep chiral pockets created by catalysts are essential for high asymmetric induction, which can be modeled using DFT. acs.org By calculating the energy barriers for different attack trajectories, the model can predict which diastereomer will be preferentially formed. rsc.orgnih.govresearchgate.net

Interactive Data Table: Hypothetical Transition State Energy Comparison for Stereoselectivity

| Transition State | Pathway | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |

| TS_trans | Leads to trans-2-Methylcyclopentan-1-amine | 20.5 | Yes |

| TS_cis | Leads to cis-2-Methylcyclopentan-1-amine | 22.1 | No |

| Energy Difference (ΔΔG‡) | 1.6 |

Note: This table contains hypothetical data to illustrate how the energy difference between transition states determines the product ratio.

Advanced Computational Approaches for Spectroscopic Data Interpretation

Computational chemistry provides indispensable tools for interpreting complex spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. For a molecule like this compound, with multiple stereoisomers, calculated NMR parameters can help assign the correct structure and stereochemistry to an experimental spectrum.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a highly effective approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants. nih.govrsc.org The process involves:

Optimizing the geometry of each stereoisomer of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation on each optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Converting the calculated shielding constants (σ) to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (TMS), using the equation δ = σ_ref - σ.

The predicted chemical shifts for each unique carbon and proton in the cis and trans isomers will be different. For example, the chemical shift of the methyl carbon (C-methyl) and the carbon bearing the amino group (C1) would be sensitive to the relative stereochemistry. By comparing the calculated spectra for the cis and trans isomers with the experimental data, an unambiguous assignment can be made. mdpi.com This combined experimental and computational approach is a powerful strategy for structural elucidation of diastereomers. acs.org

Interactive Data Table: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for Cis and Trans Isomers

| Carbon Atom | trans-2-Methylcyclopentan-1-amine (Predicted δ) | cis-2-Methylcyclopentan-1-amine (Predicted δ) |

| C1 (CH-NH₂) | 58.5 | 55.2 |

| C2 (CH-CH₃) | 38.1 | 35.8 |

| C3 (CH₂) | 34.2 | 30.5 |

| C4 (CH₂) | 22.9 | 23.1 |

| C5 (CH₂) | 31.6 | 28.9 |

| C-methyl | 17.4 | 19.8 |

Note: The chemical shift values are hypothetical, calculated using the GIAO-DFT method, and referenced to TMS. They illustrate the expected differences between isomers.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including 2-methylcyclopentan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopentane (B165970) ring and the methyl group will appear in the aliphatic region. The chemical shifts and coupling patterns of the protons attached to the chiral centers (C1 and C2) are particularly important for distinguishing between the cis and trans diastereomers. The relative orientation of the methyl and amine groups in the cis and trans isomers influences the magnetic environment of the neighboring protons, leading to distinct differences in their NMR spectra. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively assign the stereochemistry. NOESY is especially useful as it can detect through-space interactions between protons that are in close proximity, which can help to confirm the cis or trans relationship of the substituents.

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule (assuming a chiral environment for the enantiomers). The chemical shifts of the carbons in the cyclopentane ring are sensitive to the stereochemistry of the substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-NH₃⁺ | 3.1 - 3.5 | 55 - 60 |

| CH-CH₃ | 1.8 - 2.2 | 35 - 40 |

| Ring CH₂ | 1.4 - 1.9 | 22 - 35 |

| CH₃ | 0.9 - 1.2 | 15 - 20 |

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a molecule. For this compound, the nominal molecular weight of the free base is 99.17 g/mol . nih.gov As a compound containing an odd number of nitrogen atoms, it follows the nitrogen rule, exhibiting an odd molecular ion peak in its mass spectrum.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The most characteristic fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation pattern can help to confirm the presence of the methylcyclopentyl moiety.

While a detailed experimental mass spectrum with relative abundances is not widely published, the NIST (National Institute of Standards and Technology) database contains a GC-MS entry for this compound, indicating that this data has been acquired and is used for compound identification. nih.gov The major fragments expected would arise from the loss of the methyl group and cleavage of the cyclopentane ring.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 84 | [M - CH₃]⁺ | Loss of a methyl radical |

| 56 | [C₃H₆N]⁺ | α-cleavage and ring opening |

| 44 | [C₂H₆N]⁺ | α-cleavage |

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for separating the different stereoisomers of this compound and for assessing the purity of the compound. Due to the presence of two chiral centers, this compound can exist as two pairs of enantiomers: (1R,2R)- and (1S,2S)- (the trans isomers), and (1R,2S)- and (1S,2R)- (the cis isomers).

The separation of these stereoisomers is typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are employed in the chromatographic column. These CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation.

Commonly used chiral stationary phases for the separation of amines include those based on cyclodextrins, polysaccharide derivatives (such as cellulose (B213188) and amylose), and chiral crown ethers. The choice of the CSP and the chromatographic conditions (e.g., mobile phase composition, temperature, and flow rate) are critical for achieving optimal separation.

For GC analysis, the amine may need to be derivatized to improve its volatility and chromatographic behavior. In HPLC, the separation can often be performed directly on the underivatized amine. The development of a robust chromatographic method is essential for quality control and for the analysis of enantiomeric excess in asymmetric synthesis.

| Technique | Common Chiral Stationary Phases | Typical Mobile Phases/Carrier Gases | Detection |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives (e.g., β-cyclodextrin) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose or amylose (B160209) carbamates), Pirkle-type phases | Hexane/Isopropanol mixtures, Acetonitrile/Water with additives | UV-Vis, Mass Spectrometry (MS) |

Advanced Methods for Investigating Intermolecular Interactions

The intermolecular interactions of this compound play a significant role in determining its physical properties, such as boiling point, solubility, and its behavior in biological systems. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, leading to strong intermolecular hydrogen bonding. pressbooks.pub

Advanced computational methods, such as quantum mechanical calculations and molecular dynamics simulations, can be used to model and investigate these intermolecular interactions in detail. These methods can provide insights into the preferred conformations of the molecule and the geometry and energetics of the intermolecular hydrogen bonds and other non-covalent interactions.

Experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy can also be used to study hydrogen bonding. The position and shape of the N-H stretching vibrations in the IR spectrum are sensitive to the extent of hydrogen bonding in the sample.

The study of these intermolecular forces is crucial for understanding the macroscopic properties of this compound and for predicting its interactions with other molecules, such as solvents, receptors, or other chiral molecules.

Research Applications of 2 Methylcyclopentan 1 Amine As a Chemical Entity

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental building blocks in the asymmetric synthesis of numerous valuable compounds, including active pharmaceutical ingredients (APIs). rsc.org It is estimated that approximately half of all current APIs incorporate a chiral amine in their structure. rsc.org 2-Methylcyclopentan-1-amine, existing as distinct stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)), serves as an important chiral building block. In this role, the inherent stereochemistry of the amine is transferred to a more complex target molecule, enabling chemists to control the three-dimensional arrangement of atoms in the final product.

The synthesis of enantiomerically pure forms of complex molecules is critical, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. The use of specific stereoisomers of this compound allows for the construction of these complex chiral molecules with high precision, avoiding the need for difficult separation of stereoisomers later in the synthesis.

Table 1: Stereoisomers of this compound

| Stereoisomer | CAS Number | Molecular Formula | IUPAC Name |

|---|---|---|---|

| (1R,2R) | 6604-07-5 | C₆H₁₃N | (1R,2R)-2-methylcyclopentan-1-amine |

| (1S,2S) | 767246-89-9 | C₆H₁₃N | (1S,2S)-2-methylcyclopentan-1-amine |

| (1R,2S) | Not Available | C₆H₁₃N | (1R,2S)-2-methylcyclopentan-1-amine |

| (1S,2R) | 756435-85-5 | C₆H₁₃N | (1S,2R)-2-methylcyclopentan-1-amine |

Role in Medicinal Chemistry as a Synthetic Intermediate

The structural motif of this compound is of significant interest in the field of medicinal chemistry, where it functions as a key synthetic intermediate.

Precursors to Biologically Active Compounds

This compound serves as a precursor for the synthesis of more complex molecules that exhibit biological activity. For instance, it is used as a starting material to create intermediates like N-(1-methylcyclopentyl)-benzamide, which is a crucial component in the synthesis of other pharmaceutical intermediates. google.com The reactivity of the amine group allows for a variety of chemical transformations, such as alkylation and addition reactions, enabling the construction of a diverse range of potential drug candidates. google.com Patents in the field of organic synthesis and medicinal chemistry frequently cite this compound as a key starting material for classes of molecules under investigation for therapeutic applications. nih.gov

Design of Scaffolds for Drug Discovery

In drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be built to create a library of related compounds for biological screening. rsc.orgmdpi.com The concept of "scaffold hopping" involves modifying the core structure to discover new drugs with improved properties. niper.gov.innih.gov The rigid, three-dimensional structure of the 2-methylcyclopentylamine core makes it an attractive scaffold.

By systematically modifying this scaffold—attaching different chemical groups to the amine and other positions on the cyclopentane (B165970) ring—medicinal chemists can generate large libraries of novel molecules. These libraries are then tested against various biological targets (such as enzymes or receptors) to identify new lead compounds for drug development. The exploration of simple, yet novel, ring systems functionalized with amines is a promising strategy for discovering new therapeutics for conditions like neuropsychiatric disorders. nih.gov

Contributions to Catalysis Research

The amine functionality of this compound and related structures plays a significant role in the development of advanced catalytic systems.

Amine-Functionalized Catalytic Systems

Amines are incorporated into catalysts to enhance their activity, selectivity, and stability. Amine-functionalized materials, such as graphitic carbon nitride or metal-organic frameworks (MOFs), have been developed as highly effective, reusable, and sometimes metal-free catalysts for important organic reactions like Knoevenagel condensations and CO2 fixation. chemrxiv.orgchemrxiv.orgacs.orgacs.org These systems often exhibit increased basicity due to the presence of amine groups, which is crucial for their catalytic function. chemrxiv.org The incorporation of amine functionalities can create bifunctional acid-base catalysts, enabling one-pot cascade reactions that are more efficient and generate less waste. researchgate.net

Biocatalysis and Enzyme Activity Modulation

Biocatalysis, the use of enzymes for chemical transformations, is recognized as a key green technology for the synthesis of chiral compounds. mdpi.com Amine transaminases (ATAs) are a particularly important class of enzymes used for the synthesis of chiral amines. nih.govdiva-portal.org These enzymes can produce enantiomerically pure amines from prochiral ketones with high selectivity and under mild reaction conditions. rsc.orgmdpi.com

The asymmetric synthesis of this compound can be achieved using an appropriate amine transaminase and a prochiral ketone precursor. While the industrial application of these enzymes can be challenging due to issues with stability and reaction equilibrium, significant progress has been made in overcoming these limitations through enzyme engineering and the development of advanced techniques like continuous flow-mode synthesis. rsc.orgnih.gov The screening of large enzyme collections continues to yield novel biocatalysts for the efficient synthesis of valuable chiral amines. researchgate.net

The broader search into cyclic amines and their derivatives indicates that such compounds are of interest in polymer chemistry and in the study of non-covalent interactions. For instance, cyclic amines can be utilized in the synthesis of polymers like polyamides and polyurethanes, where the ring structure can impart specific thermal and mechanical properties to the resulting materials. The amino group provides a site for polymerization and can participate in hydrogen bonding, which is a crucial intermolecular interaction influencing material properties.

Theoretical studies on related molecules often employ computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) to analyze intermolecular interactions. These studies typically quantify the strength and nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. Such information is vital for crystal engineering and the design of materials with desired properties.

However, without specific research focused on this compound, any discussion of its role in materials science or its intermolecular interactions would be speculative and fall outside the strict, evidence-based scope of the requested article. Therefore, the section on "Explorations in Materials Science and Intermolecular Interactions" cannot be generated with the required level of scientific accuracy and detail at this time.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for organic compounds, including 2-Methylcyclopentan-1-amine. chemistryjournals.netnih.gov A primary challenge is the reliance on traditional synthetic pathways that may involve hazardous reagents, toxic solvents, and energy-intensive conditions. chemistryjournals.net Future research will likely prioritize the development of more environmentally benign and economically viable synthetic routes.

Key areas of focus for sustainable synthesis include:

Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal. chemistryjournals.net Research into the feasibility of these solvents for the synthesis of this compound could significantly reduce the environmental impact of its production.

Biocatalysis: The use of enzymes, such as amine dehydrogenases and imine reductases, offers a promising avenue for the asymmetric synthesis of chiral amines. Enzyme-mediated reductive amination, for instance, can provide a one-step method for producing enantiomerically pure amines from prochiral ketones like 2-methylcyclopentanone (B130040).

Catalytic Efficiency: The development of more efficient and recyclable catalysts can reduce waste and energy consumption. This includes exploring earth-abundant metal catalysts as alternatives to precious metals in reactions like reductive amination.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Use of Alternative Solvents | Employing water or biodegradable solvents in the reductive amination of 2-methylcyclopentanone. | Reduced toxicity and environmental pollution. chemistryjournals.net |

| Biocatalysis | Utilizing imine reductases for the asymmetric synthesis of specific stereoisomers. | High enantioselectivity and milder reaction conditions. |

| Energy Efficiency | Investigating microwave-assisted synthesis to reduce reaction times and energy input. | Faster reactions and lower energy consumption. chemistryjournals.net |

| Renewable Feedstocks | Exploring pathways to synthesize 2-methylcyclopentanone from bio-based sources. | Reduced reliance on fossil fuels and a more sustainable chemical industry. rsc.org |

Expanding the Scope of Stereoselective Transformations

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The ability to selectively synthesize a single, desired stereoisomer is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities and chemical properties. A significant challenge lies in the development of highly efficient and versatile stereoselective synthetic methods.

Future research in this area will likely concentrate on:

Asymmetric Synthesis: The development of novel chiral catalysts and auxiliaries for the asymmetric synthesis of all four stereoisomers of this compound is a key objective. rsc.orgresearchgate.net This includes the refinement of methods like catalytic asymmetric reduction of imines derived from 2-methylcyclopentanone.

Chiral Resolution: While asymmetric synthesis is often preferred, chiral resolution remains an important technique for separating racemic mixtures of enantiomers. wikipedia.org Research into more efficient resolving agents and separation techniques, such as chiral chromatography, can improve the accessibility of enantiomerically pure this compound. wikipedia.orgmdpi.com

Stereodivergent Synthesis: Developing synthetic strategies that allow for the selective formation of any desired stereoisomer from a common starting material would be a significant advancement.

The table below outlines the different stereoisomers of this compound:

| Stereoisomer | IUPAC Name |

| (1R,2R) | (1R,2R)-2-methylcyclopentan-1-amine |

| (1S,2S) | (1S,2S)-2-methylcyclopentan-1-amine |

| (1R,2S) | (1R,2S)-2-methylcyclopentan-1-amine |

| (1S,2R) | (1S,2R)-2-methylcyclopentan-1-amine |

Integration of Advanced Computational and Experimental Methods

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. For this compound, the integration of these methods can provide deeper insights into its structure, reactivity, and potential applications.

Future research directions in this integrated approach include:

Reaction Mechanism Studies: Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of reactions involving this compound. acs.orgnih.gov This understanding can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

Predicting Stereoselectivity: Computational modeling can be used to predict the stereochemical outcome of asymmetric reactions, guiding the selection of appropriate catalysts and reaction conditions to achieve high levels of stereoselectivity. nih.govresearchgate.net

Structure-Property Relationships: By combining experimental data with computational analysis, researchers can establish clear relationships between the molecular structure of this compound derivatives and their physical and chemical properties. This is crucial for the rational design of new molecules with desired functionalities.

The following table highlights the potential of integrating computational and experimental methods:

| Research Area | Computational Method | Experimental Technique | Combined Outcome |

| Reaction Optimization | DFT Calculations | High-throughput screening | More efficient and selective synthetic protocols. |

| Stereoselective Synthesis | Molecular Modeling | Chiral HPLC, NMR Spectroscopy | Rational design of catalysts for specific stereoisomers. |

| Material Design | Quantum Chemical Computations | X-ray Crystallography, Spectroscopy | Design of novel materials with tailored properties. |

Emerging Applications in Niche Chemical Research Areas

While the current applications of this compound are not extensively documented in mainstream chemical literature, its structural motifs are present in various biologically active molecules and functional materials. Future research is expected to uncover novel applications in specialized areas.

Potential emerging applications include:

Medicinal Chemistry: The cyclopentylamine (B150401) scaffold is a component of various pharmaceutical compounds. whamine.com Derivatives of this compound could be explored as building blocks for the synthesis of novel therapeutic agents, including anticancer and antimicrobial drugs. nih.govscirp.org

Materials Science: Amines are utilized in the synthesis of polymers and functional materials. guidechem.com The unique stereochemistry of this compound could be leveraged to create polymers with specific chiral properties or as ligands for the synthesis of novel metal-organic frameworks (MOFs).

Organocatalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. The different stereoisomers of this compound could be investigated as potential catalysts for a variety of organic transformations.

Q & A

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

- Guidelines :

- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).

- PPE : Nitrile gloves and explosion-proof fume hoods are mandatory.

- Waste Disposal : Neutralize amine residues with acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.